molecular formula C8H14N4O B13063386 4-amino-1-(butan-2-yl)-1H-pyrazole-3-carboxamide

4-amino-1-(butan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B13063386
M. Wt: 182.22 g/mol
InChI Key: MDPSEJMFHRKSOG-UHFFFAOYSA-N
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Description

4-amino-1-(butan-2-yl)-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-(butan-2-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with butan-2-yl halides under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-(butan-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and sulfonyl chlorides (RSO2Cl).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

4-amino-1-(butan-2-yl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-amino-1-(butan-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1H-pyrazole-3-carboxamide: Lacks the butan-2-yl group, making it less hydrophobic.

    1-(butan-2-yl)-1H-pyrazole-3-carboxamide:

Uniqueness

4-amino-1-(butan-2-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the amino group and the butan-2-yl group. This combination imparts specific chemical properties, such as increased hydrophobicity and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

4-amino-1-butan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C8H14N4O/c1-3-5(2)12-4-6(9)7(11-12)8(10)13/h4-5H,3,9H2,1-2H3,(H2,10,13)

InChI Key

MDPSEJMFHRKSOG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=C(C(=N1)C(=O)N)N

Origin of Product

United States

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